molecular formula C24H24ClN3O3 B2521107 N1-(3-chloro-2-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 898433-35-7

N1-(3-chloro-2-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No. B2521107
CAS RN: 898433-35-7
M. Wt: 437.92
InChI Key: YJONWIOSBZROPQ-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H24ClN3O3 and its molecular weight is 437.92. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Sleep Modulation

Orexins, peptides produced by lateral hypothalamic neurons, play a critical role in maintaining wakefulness. Studies on orexin receptor antagonists, such as selective OX2R antagonists, have shown significant effects on sleep modulation, suggesting the potential of related compounds in sleep research. The selective distribution of OX1R and OX2R in different neuronal circuits indicates a differential impact on sleep-wake modulation, highlighting the complexity of orexin receptor targeting in sleep disorders (Dugovic et al., 2009).

Synthesis of Tetrahydroisoquinolinones

Research on the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has provided insights into novel methods for generating compounds with pharmacological interest. The diastereoselective reactions and subsequent transformations of carboxylic acid groups into cyclic aminomethyl groups have yielded new tetrahydroisoquinolinones with potential pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006).

Antimicrobial and Anti-inflammatory Properties

Compounds structurally related to the query compound have been investigated for their antimicrobial and anti-inflammatory properties. For example, a series of furan-2(3H)-ones demonstrated significant anti-inflammatory and antibacterial activities, with reduced ulcerogenicity and lipid peroxidation, suggesting their potential in developing safer anti-inflammatory and antibacterial agents (Alam et al., 2011).

Neurokinin-1 Receptor Antagonism

Research on neurokinin-1 (NK1) receptor antagonists has identified compounds with potential applications in treating disorders such as depression and emesis. These compounds, including water-soluble NK1 receptor antagonists, have shown effectiveness in preclinical models relevant to clinical efficacy in emesis and depression, emphasizing the therapeutic potential of NK1 receptor targeting (Harrison et al., 2001).

Ethylene Polymerization Catalysts

In the field of materials science, studies on nickel complexes with ligands similar in structure to the query compound have demonstrated high activities for ethylene polymerization. These findings underline the versatility of such compounds beyond pharmacological applications, showing their relevance in catalyzing significant chemical reactions for polymer production (Zhang et al., 2011).

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c1-16-19(25)8-4-9-20(16)27-24(30)23(29)26-14-21(22-10-5-13-31-22)28-12-11-17-6-2-3-7-18(17)15-28/h2-10,13,21H,11-12,14-15H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJONWIOSBZROPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-2-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide

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